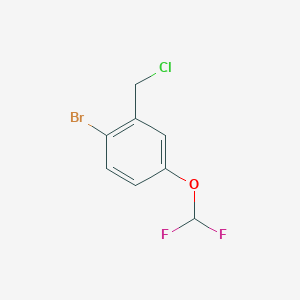
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene typically involves the bromination and chloromethylation of a difluoromethoxy-substituted benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or chloromethyl methyl ether for chloromethylation. The reactions are usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone is commonly used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of iodinated or other substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene derivatives with reduced halogen content.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Chloro-2-(difluoromethoxy)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
Uniqueness: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H6BrClF2O |
|---|---|
Molekulargewicht |
271.48 g/mol |
IUPAC-Name |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-7-2-1-6(13-8(11)12)3-5(7)4-10/h1-3,8H,4H2 |
InChI-Schlüssel |
XQNZJQWPBNXXHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)
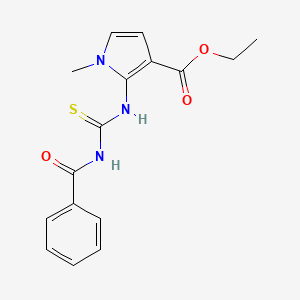
![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)
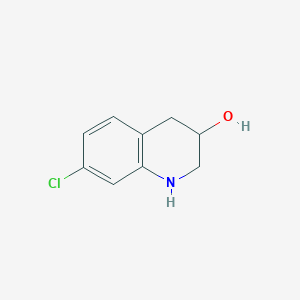

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
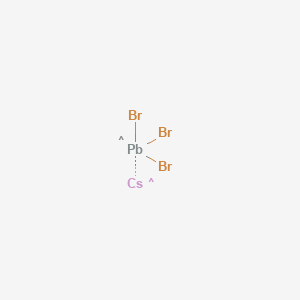

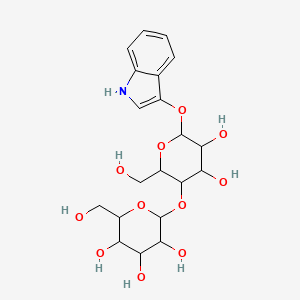

![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)
